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Compound of Interest

Compound Name: 2-(Dimethylamino)nicotinonitrile

Cat. No.: B1279988

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound
2-(Dimethylamino)nicotinonitrile (CAS No. 60138-76-3). The following sections present a
summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
data, alongside the experimental protocols typically employed for their acquisition. This
information is crucial for the structural elucidation, identification, and purity assessment of this
molecule in research and development settings.

Spectroscopic Data Summary

While specific experimental spectra for 2-(Dimethylamino)nicotinonitrile are not widely
available in public databases, the expected characteristic signals based on its chemical
structure and data from analogous compounds are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data for 2-(Dimethylamino)nicotinonitrile
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Chemical Shift (8)

Multiplicity Number of Protons  Assignment
(ppm)
~7.9-8.1 dd 1H H-6 (Pyridine)
~75-7.7 dd 1H H-4 (Pyridine)
~6.6 - 6.8 dd 1H H-5 (Pyridine)
~3.1-33 s 6H -N(CH3)2

Table 2: Predicted 13C NMR Spectral Data for 2-(Dimethylamino)nicotinonitrile

Chemical Shift (8) (ppm) Assignment
~160 - 162 C-2 (Pyridine)
~152 - 154 C-6 (Pyridine)
~140 - 142 C-4 (Pyridine)
~117 - 119 -C=N

~108 - 110 C-5 (Pyridine)
~95 - 97 C-3 (Pyridine)
~38 - 40 -N(CHs)2

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for 2-(Dimethylamino)nicotinonitrile
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Functional Group

Wavenumber (cm~12) Intensity . .

Vibration
~2220 - 2230 Strong C=N (Nitrile) stretch

i C=C and C=N (Aromatic ring)

~1600 - 1450 Medium-Strong

stretches
~1350 - 1250 Strong C-N (Aromatic amine) stretch
~3100 - 3000 Medium C-H (Aromatic) stretch
~2950 - 2850 Medium C-H (Aliphatic) stretch

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for 2-(Dimethylamino)nicotinonitrile

miz lon

147.08 [M]* (Molecular lon)
132.06 [M-CHs]*

104.05 [M-N(CH3)2]*

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data

presented above.

NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 2-(Dimethylamino)nicotinonitrile is
dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCls, DMSO-ds, or Acetone-de) in a 5
mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal reference
standard (& = 0.00 ppm).

¢ Instrumentation: *H and 13C NMR spectra are recorded on a high-field NMR spectrometer,
typically operating at a frequency of 300 MHz or higher.
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e 1H NMR Acquisition: A standard proton experiment is performed using a 90° pulse angle, an
acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64
scans are accumulated to ensure a good signal-to-noise ratio.

e 13C NMR Acquisition: A proton-decoupled 3C NMR spectrum is acquired with a 90° pulse
angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds. A larger
number of scans (typically 1024 or more) is required to obtain a spectrum with an adequate
signal-to-noise ratio due to the low natural abundance of the *3C isotope.

o Data Processing: The raw data (Free Induction Decay - FID) is processed using an
appropriate software package. This involves Fourier transformation, phase correction,
baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

o Sample Preparation: For a solid sample, a small amount of 2-
(Dimethylamino)nicotinonitrile is finely ground with dry potassium bromide (KBr) powder in
an agate mortar. The mixture is then compressed into a thin, transparent pellet using a
hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-IR, a small amount of
the solid sample is placed directly on the ATR crystal.

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the
spectrum.

o Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal)
is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is
acquired. The spectrum is typically scanned over the range of 4000 to 400 cm™1.

o Data Processing: The instrument software automatically subtracts the background spectrum
from the sample spectrum to produce the final IR spectrum, which is typically plotted as
transmittance or absorbance versus wavenumber.

Mass Spectrometry

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via
direct infusion or after separation by gas chromatography (GC) or liquid chromatography
(LC).
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« lonization: Electron lonization (El) is a common method for small, volatile molecules. The
sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization
and fragmentation. For less volatile or thermally labile compounds, soft ionization techniques
such as Electrospray lonization (ESI) or Chemical lonization (CI) may be used.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

o Detection: The separated ions are detected, and their abundance is recorded to generate a
mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic characterization of a
chemical compound like 2-(Dimethylamino)nicotinonitrile.
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Caption: Workflow for the spectroscopic characterization of a synthesized compound.
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Available at: [https://www.benchchem.com/product/b1279988#spectroscopic-data-of-2-
dimethylamino-nicotinonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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